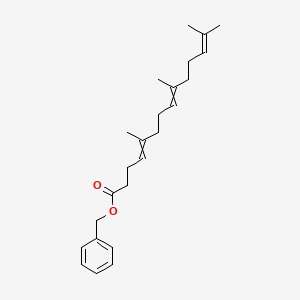![molecular formula C12H11Cl2N B14674037 1-[(2-Chlorophenyl)methyl]pyridin-1-ium chloride CAS No. 38319-85-6](/img/structure/B14674037.png)
1-[(2-Chlorophenyl)methyl]pyridin-1-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2-Chlorophenyl)methyl]pyridin-1-ium chloride is a chemical compound that belongs to the class of pyridinium salts It is characterized by the presence of a pyridinium ion substituted with a 2-chlorophenylmethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Chlorophenyl)methyl]pyridin-1-ium chloride typically involves the reaction of 2-chlorobenzyl chloride with pyridine in the presence of a suitable base. The reaction is carried out under reflux conditions, and the product is isolated by crystallization or extraction methods. The reaction can be represented as follows:
C6H4ClCH2Cl+C5H5N→C6H4ClCH2N+C5H5Cl−
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
化学反应分析
Types of Reactions
1-[(2-Chlorophenyl)methyl]pyridin-1-ium chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloride ion can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, where the pyridinium ion can be reduced to the corresponding pyridine derivative.
Coupling Reactions: It can be used in coupling reactions to form carbon-carbon bonds, which are essential in organic synthesis.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.
Oxidation and Reduction: Reagents such as sodium borohydride (reduction) and potassium permanganate (oxidation) are used.
Coupling Reactions: Palladium catalysts and bases like triethylamine are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted pyridinium salts, reduced pyridine derivatives, and coupled products with extended carbon chains.
科学研究应用
1-[(2-Chlorophenyl)methyl]pyridin-1-ium chloride has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Material Science: It is used in the development of new materials with specific electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.
作用机制
The mechanism of action of 1-[(2-Chlorophenyl)methyl]pyridin-1-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The pyridinium ion can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the modulation of biological pathways and the exertion of therapeutic effects.
相似化合物的比较
Similar Compounds
2-Chloro-1-methylpyridinium iodide: A related compound used in organic synthesis as a coupling reagent.
N-Methylpyridinium chloride: Another pyridinium salt with similar chemical properties but different applications.
Uniqueness
1-[(2-Chlorophenyl)methyl]pyridin-1-ium chloride is unique due to the presence of the 2-chlorophenylmethyl group, which imparts specific reactivity and biological activity. This structural feature distinguishes it from other pyridinium salts and contributes to its diverse applications in research and industry.
属性
CAS 编号 |
38319-85-6 |
|---|---|
分子式 |
C12H11Cl2N |
分子量 |
240.12 g/mol |
IUPAC 名称 |
1-[(2-chlorophenyl)methyl]pyridin-1-ium;chloride |
InChI |
InChI=1S/C12H11ClN.ClH/c13-12-7-3-2-6-11(12)10-14-8-4-1-5-9-14;/h1-9H,10H2;1H/q+1;/p-1 |
InChI 键 |
GPZXNTCLGLXQHS-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=[N+](C=C1)CC2=CC=CC=C2Cl.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[5-(2-Pyridyl)-2-thienyl]pyridine](/img/structure/B14673978.png)
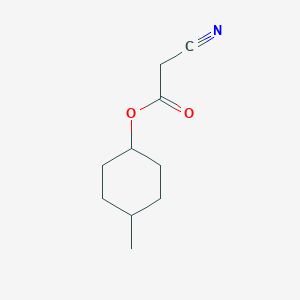
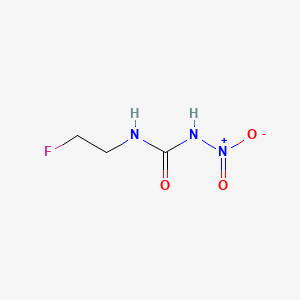


![3'-O-Acetyl-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine](/img/structure/B14673997.png)
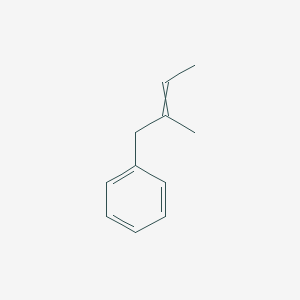
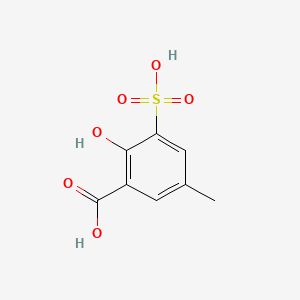
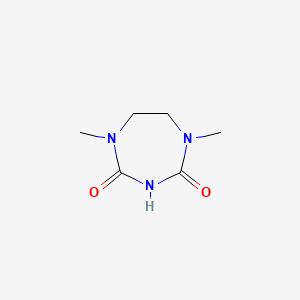

![[Bis(2-amino-2-oxoethyl)amino]acetic acid](/img/structure/B14674023.png)
![5,6-Dimethylidene-2,3-diazabicyclo[2.2.2]oct-2-ene](/img/structure/B14674031.png)
